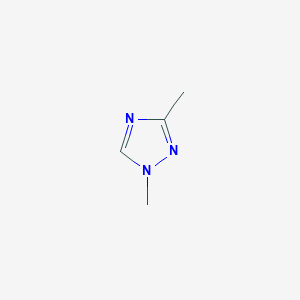
2-benzyl-6-hydroxy-3(2H)-pyridazinone
Vue d'ensemble
Description
2-benzyl-6-hydroxy-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of pyridazinone derivatives, which have been extensively studied for their diverse biological activities. In
Applications De Recherche Scientifique
Inhibitors of Genotype 1 HCV NS5B Polymerase
2-Benzyl-6-hydroxy-3(2H)-pyridazinone derivatives have been explored as inhibitors of genotype 1 HCV NS5B polymerase. These derivatives show promise in the field of antiviral therapy, particularly in treating hepatitis C. The synthesis, structure-activity relationships, and metabolic stability of these compounds have been extensively studied, offering insights into their potential therapeutic applications (Zhou et al., 2008) (Zhou et al., 2008) (Li et al., 2008) (Sergeeva et al., 2008).
Insect Growth Regulating Activity
Research has shown that certain pyridazinone derivatives, like 2-benzyl-6-hydroxy-3(2H)-pyridazinone, possess insect growth-regulating properties. This makes them potential candidates for developing new insecticides. The effectiveness of these compounds has been demonstrated in preliminary bioassays against various insect species (Yun, 2008).
Anticancer Properties
Some derivatives of 2-benzyl-6-hydroxy-3(2H)-pyridazinone have shown promising anticancer activity. These compounds have been evaluated against multiple human cancer cell lines, and certain derivatives exhibit significant inhibitory effects. This suggests their potential use in the development of new anticancer agents (Rathish et al., 2012).
Antihypertensive Activity
Derivatives of 2-benzyl-6-hydroxy-3(2H)-pyridazinone have been synthesized and evaluated for their antihypertensive activity. These compounds have shown potential as new potassium channel activators, indicating their possible use in treating hypertension and related cardiovascular conditions (Bergmann & Gericke, 1990) (Bergmann & Gericke, 1990).
Cholinesterases Inhibition
Pyridazinone derivatives, including 2-benzyl-6-hydroxy-3(2H)-pyridazinone, have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property makes them potential therapeutic agents for Alzheimer's disease, as inhibition of these enzymes is a known strategy for managing the disease (Özçelik et al., 2019) (Özçelik et al., 2019).
Antioxidant and Antimicrobial Activity
2-Benzyl-6-hydroxy-3(2H)-pyridazinone derivatives have shown potential as antioxidants and antimicrobial agents. Their ability to scavenge free radicals and inhibit the growth of various bacterial and fungal strains highlights their potential in the development of new therapeutic agents for treating infections and oxidative stress-related conditions (Saini et al., 2022).
Propriétés
IUPAC Name |
2-benzyl-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-7-11(15)13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOUKUODPDOMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350574 | |
| Record name | 2-benzyl-6-hydroxy-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-6-hydroxy-3(2H)-pyridazinone | |
CAS RN |
1708-46-9 | |
| Record name | 2-benzyl-6-hydroxy-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)

![3,4'-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B3048411.png)






